molecular formula C10H7F3N2 B1457466 6-(Trifluoromethyl)isoquinolin-1-amine CAS No. 1196157-31-9

6-(Trifluoromethyl)isoquinolin-1-amine

Cat. No. B1457466
CAS RN: 1196157-31-9
M. Wt: 212.17 g/mol
InChI Key: DPYKWKCCUGWJCZ-UHFFFAOYSA-N
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Description

“6-(Trifluoromethyl)isoquinolin-1-amine” is a chemical compound with the molecular formula C10H7F3N2 . It has a molecular weight of 212.17100 . This compound is used in scientific research and its unique properties make it valuable for various applications.


Synthesis Analysis

The synthesis of trifluoromethyl amines has been disclosed in several studies . A newly developed method uses CF3SO2Na for the trifluoromethylation of secondary amines . This method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na . The method is rapid, operationally simple, and highly selective .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a isoquinoline ring with a trifluoromethyl group attached at the 6th position and an amine group at the 1st position .


Chemical Reactions Analysis

Trifluoromethylation of carbon-centered radical intermediates is a key reaction involving trifluoromethyl groups . This reaction plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Scientific Research Applications

Anti-Tumor Activity

6-(Trifluoromethyl)isoquinolin-1-amine and its derivatives have been studied for potential anti-tumor activities. For instance, a novel isoquinoline compound was synthesized, combining isoquinoline-3-carboxylic acids and benzoic acid, and exhibited promising anti-tumor properties with low systemic toxicity in vivo. This suggests the potential of using multiple isoquinoline-3-carboxylic acid moieties in anti-tumor drug design (Gao et al., 2015).

Synthesis of Fluorescent Compounds

The isoquinoline structure, including derivatives like this compound, has been utilized in the synthesis of fluorescent compounds. Studies have focused on isoquinoline-based ligands and their zinc-induced fluorescence enhancement. This research has applications in the development of fluorescent sensors and probes (Mikata et al., 2012).

Development of Novel Pharmaceutical Compounds

Isoquinoline derivatives have been incorporated into various pharmaceutical compounds. For example, the synthesis of 1-(2-aminophenyl)isoquinolines has led to new classes of ligands for oligocyclic platinum(II) complexes. These complexes have shown significant in vitro cytotoxicity against certain cancer cells, indicating their potential as antitumor agents (von Nussbaum et al., 1999).

Role in Synthesis of Heterocyclic Compounds

Isoquinoline structures, including this compound, play a crucial role in the synthesis of various heterocyclic compounds. These syntheses often involve complex reactions and have significant implications in the development of new materials and molecules for diverse applications (Alizadeh et al., 2010).

Advanced Materials Development

Isoquinoline derivatives have been used in the development of advanced materials, such as in the synthesis of homoleptic triply cyclometalated iridium(III) complexes. These complexes, containing isoquinoline moieties, have potential applications in organic light-emitting diodes (OLEDs), showcasing the broad applicability of isoquinoline derivatives in material science (Ha et al., 2021).

properties

IUPAC Name

6-(trifluoromethyl)isoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-1-2-8-6(5-7)3-4-15-9(8)14/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYKWKCCUGWJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601282190
Record name 6-(Trifluoromethyl)-1-isoquinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1196157-31-9
Record name 6-(Trifluoromethyl)-1-isoquinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196157-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)-1-isoquinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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